
N-Ethyl-N'-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea is a chemical compound that belongs to the class of pyridazinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea typically involves the reaction of ethyl isocyanate with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea oxide, while reduction may produce N-Ethyl-N’-(6-hydroxy-1,6-dihydropyridazin-3-yl)urea.
科学研究应用
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- N-Methyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- N-Propyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
- N-Butyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea
Uniqueness
N-Ethyl-N’-(6-oxo-1,6-dihydropyridazin-3-yl)urea is unique due to its specific ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in molecular size, shape, and electronic distribution, which affect its reactivity and interactions with biological targets.
属性
CAS 编号 |
87977-14-8 |
|---|---|
分子式 |
C7H10N4O2 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
1-ethyl-3-(6-oxo-1H-pyridazin-3-yl)urea |
InChI |
InChI=1S/C7H10N4O2/c1-2-8-7(13)9-5-3-4-6(12)11-10-5/h3-4H,2H2,1H3,(H,11,12)(H2,8,9,10,13) |
InChI 键 |
MIFHFFSFLPFYSG-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=NNC(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
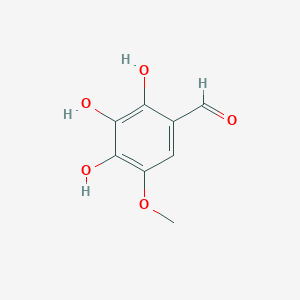
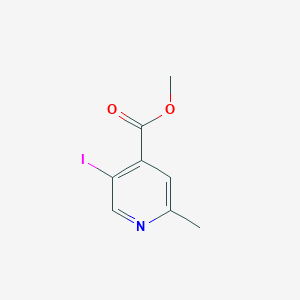
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
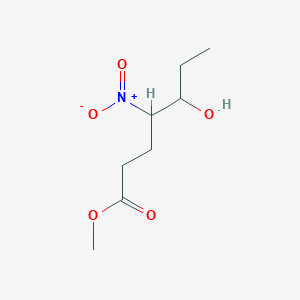
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)

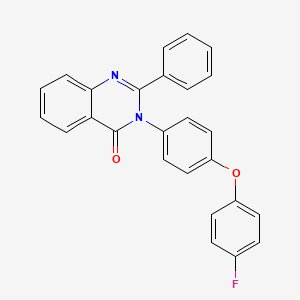
![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
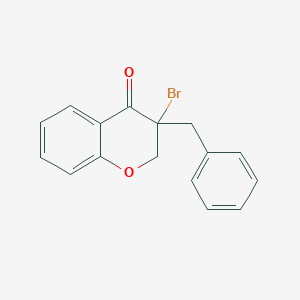
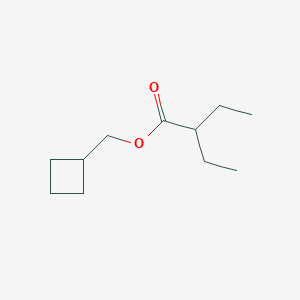

![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
